D-Ribono-1,4-lactone

Catalog No.
S1482186
CAS No.
5336-08-3
M.F
C5H8O5
M. Wt
148.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Ribono-1,4-lactone

CAS Number

5336-08-3

Product Name

D-Ribono-1,4-lactone

IUPAC Name

(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one

Molecular Formula

C5H8O5

Molecular Weight

148.11 g/mol

InChI

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4-/m1/s1

InChI Key

CUOKHACJLGPRHD-BXXZVTAOSA-N

SMILES

C(C1C(C(C(=O)O1)O)O)O

Synonyms

D-(+)-Ribonic Acid γ-Lactone; D-(+)-Ribonolactone; D-Ribono-1,4-lactone; NSC 1031;

Canonical SMILES

C(C1C(C(C(=O)O1)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@H](C(=O)O1)O)O)O

Building Block for C-Nucleosides

D-RBL serves as a crucial building block for the synthesis of C-nucleosides, a class of modified nucleosides where the sugar (ribose or deoxyribose) is linked to the nucleobase through a carbon atom instead of the usual glycosidic bond. C-nucleosides have attracted significant research due to their potential antiviral properties. For instance, Remdesivir, a drug used to treat COVID-19, is a C-nucleoside derived from D-RBL ().

Understanding Carbohydrate Ring Rearrangements

Studies on D-RBL can contribute to a better understanding of carbohydrate ring rearrangements, a crucial aspect of carbohydrate chemistry. These rearrangements can occur during various synthetic processes and impact the final product's structure and function. Research on D-RBL, particularly using techniques like nuclear magnetic resonance (NMR) spectroscopy, helps in identifying and characterizing these rearrangements, leading to improved synthetic strategies for complex carbohydrate molecules ().

D-Ribono-1,4-lactone is a cyclic compound derived from D-ribose, characterized by its five-membered lactone structure. It is classified as a ribonolactone and a butan-4-olide, with the molecular formula C5_5H8_8O5_5 and a molecular weight of approximately 176.12 g/mol. This compound plays a significant role as a metabolite in various biochemical processes and is recognized for its potential in synthetic organic chemistry, particularly in the synthesis of nucleoside analogues .

The specific mechanism of action of D-Ribono-1,4-lactone is not fully understood. However, due to its structural similarity to ribose, it is hypothesized to interact with enzymes or receptors involved in RNA metabolism. Further research is needed to elucidate its potential biological effects [].

, notable among them are:

  • Oxidation Reactions: The compound can undergo oxidative degradation when treated with chromium (VI), yielding products such as D-erythronic acid and erythrose .
  • Acetylation: Reaction with acetone leads to the formation of derivatives such as 2,3-O-isopropylidene D-ribono-1,4-lactone, which can further be transformed into other sugar alcohols .
  • Nucleoside Synthesis: It serves as a key intermediate in the synthesis of C-substituted nucleosides, which are important in medicinal chemistry due to their antiviral properties .

D-Ribono-1,4-lactone exhibits several biological activities primarily linked to its role in metabolism. It has been studied for its involvement in the synthesis of nucleoside analogues that exhibit antiviral activity. These compounds have gained attention due to their potential therapeutic applications, especially highlighted by the interest in antiviral drugs during the COVID-19 pandemic . Additionally, it may influence metabolic pathways related to carbohydrate metabolism.

The synthesis of D-Ribono-1,4-lactone can be achieved through several methods:

  • Lactonization of D-Ribose: The most straightforward method involves the lactonization of D-ribose under acidic conditions.
  • Chemical Modifications: Various derivatives can be synthesized by modifying the hydroxyl groups on D-ribono-1,4-lactone through reactions such as acetylation or protection strategies using different protecting groups like benzylidene .
  • Enzymatic Methods: Enzymatic conversion of ribose or ribose derivatives can also yield D-ribono-1,4-lactone with high specificity and yield.

D-Ribono-1,4-lactone has diverse applications:

  • Synthesis of Nucleoside Analogues: It is particularly valuable in synthesizing nucleoside analogues that are used as antiviral agents.
  • Chiral Pool: The compound serves as a chiral building block in organic synthesis, facilitating the creation of complex natural products .
  • Research Tool: Its derivatives are used in biochemical research to study metabolic pathways and enzyme mechanisms.

Interaction studies involving D-Ribono-1,4-lactone often focus on its reactivity with various reagents or biological macromolecules. For instance:

  • Reactivity with Oxidants: Studies have shown how D-ribono-1,4-lactone interacts with oxidizing agents like chromium (VI), leading to significant degradation products .
  • Biological Interactions: Research indicates that derivatives of D-ribono-1,4-lactone can interact with enzymes involved in nucleotide metabolism, influencing their activity and stability.

D-Ribono-1,4-lactone shares structural similarities with several other compounds within the ribonolactone family. Key comparisons include:

Compound NameStructure TypeUnique Features
D-RiboseAldopentosePrecursor to D-ribono-1,4-lactone; more reactive due to free hydroxyl groups.
D-RibonolactoneRibonolactoneSimilar cyclic structure; often used interchangeably but differs in functional groups.
2-C-Methyl-D-ribono-1,4-lactoneMethyl DerivativeModifies the ribonolactone structure; enhances solubility and alters biological activity.

D-Ribono-1,4-lactone is unique due to its specific lactonic structure that allows for versatile reactivity and application in synthesizing biologically active compounds. Its role as an essential building block distinguishes it from other similar compounds that may not possess the same level of utility in medicinal chemistry.

Physical Description

Solid

XLogP3

-1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

148.03717335 g/mol

Monoisotopic Mass

148.03717335 g/mol

Heavy Atom Count

10

Melting Point

83 - 85 °C

UNII

64E63NC231

Other CAS

5336-08-3

Wikipedia

Ribonolactone

Use Classification

Cosmetics -> Humectant

Dates

Modify: 2023-08-15

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